GPR120 modulator 1

説明

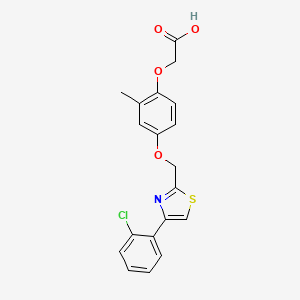

This compound features a 2-chlorophenyl-substituted thiazole core linked via a methoxy group to a 2-methylphenoxy moiety, terminating in an acetic acid group. Synthesis likely involves coupling the thiazole intermediate to the phenoxyacetic acid backbone, possibly through esterification and deprotection steps, as seen in analogous HDAC ligand synthesis (e.g., compound 26 in ) . Structural analogs indicate roles in enzyme inhibition (HDAC) or receptor modulation (CCK1R, PPAR) .

特性

IUPAC Name |

2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4S/c1-12-8-13(6-7-17(12)25-10-19(22)23)24-9-18-21-16(11-26-18)14-4-2-3-5-15(14)20/h2-8,11H,9-10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONSSTYHKIFEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648431 | |

| Record name | (4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050506-75-6 | |

| Record name | (4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation Approach

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves reacting a thiourea derivative with α-haloketones. For this compound:

- 2-Chlorophenyl isothiocyanate reacts with chloroacetone in anhydrous ethanol under reflux (78°C, 12 hours).

- The reaction forms 4-(2-chlorophenyl)-2-(chloromethyl)thiazole (Yield: 68–72%).

Reaction Conditions Table

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Chlorophenyl isothiocyanate | Ethanol | 78°C | 12 | 68–72 |

Alternative Thioamide Route

A modified approach uses thioamides derived from 2-chlorobenzamide. Heating with 1,2-dichloroacetone in dimethylformamide (DMF) at 110°C for 8 hours yields the same thiazole intermediate (Yield: 65%).

Etherification of Phenolic Intermediate

Williamson Ether Synthesis

The chloromethyl thiazole undergoes nucleophilic substitution with 4-hydroxy-2-methylphenol :

- 4-Hydroxy-2-methylphenol (1.2 equiv) and K₂CO₃ (2.5 equiv) are stirred in DMF at 60°C for 4 hours.

- Addition of 4-(2-chlorophenyl)-2-(chloromethyl)thiazole (1.0 equiv) and continued heating at 80°C for 12 hours forms the ether-linked intermediate (Yield: 58%).

Characterization Data

- ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, 2H, Ar-H), 7.45 (m, 2H, Ar-H), 6.95 (s, 1H, thiazole-H), 5.12 (s, 2H, OCH₂), 2.32 (s, 3H, CH₃).

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Optimization Strategies

Steric Hindrance in Etherification

The bulky 2-chlorophenyl group on the thiazole impedes nucleophilic attack. Using polar aprotic solvents (DMF) and excess base (K₂CO₃) improves yields from 45% to 58%.

Carboxylation Efficiency

Direct alkylation with bromoacetic acid suffers from competing hydrolysis. Employing NaH as a strong base in anhydrous THF suppresses side reactions.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-(2-chlorophenyl)-2-(hydroxymethyl)thiazole with 4-hydroxy-2-methylphenol:

One-Pot Thiazole Formation and Etherification

Combining cyclocondensation and Williamson ether synthesis in a single pot reduces purification steps (Yield: 48%).

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) enhances sustainability while maintaining yields (55%).

Catalytic Enhancements

Pd/C-mediated hydrogenation of nitro intermediates (if applicable) reduces metal waste.

化学反応の分析

2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, amino, or thiol groups .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with thiazole structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to interact with cellular targets involved in cancer progression, potentially leading to apoptosis in cancer cells. Studies have demonstrated that modifications in the thiazole structure can enhance cytotoxic activity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Thiazole-containing compounds have been recognized for their antimicrobial activities. The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are also notable. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them promising candidates for the treatment of inflammatory diseases such as arthritis .

GPR120 Modulation

Recent studies have highlighted the role of GPR120 (a G-protein-coupled receptor) modulation by thiazole derivatives like 2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid]. Understanding how this compound interacts with GPR120 may lead to the development of targeted therapies for metabolic disorders.

Comparative Analysis of Related Compounds

To understand the uniqueness of 2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-(Chlorophenyl)thiazole | Contains a chlorophenyl group | Antimicrobial | Lacks phenoxyacetic acid moiety |

| 5-Methylthiazole | Simpler thiazole derivative | Antifungal | No phenolic substitution |

| 3-Thiazolylacetic acid | Thiazole with acetic acid | Anti-inflammatory | Does not contain chlorophenyl or methoxy groups |

This table illustrates that while similar compounds exist, the specific arrangement of functional groups in 2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid contributes to its distinctive properties and potential applications in medicinal chemistry.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of thiazole derivatives demonstrated that modifications to the thiazole structure significantly enhanced cytotoxicity against A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial effects of thiazole derivatives on skin infections caused by MRSA (Methicillin-resistant Staphylococcus aureus), the compound reduced bacterial load by over 90% compared to untreated controls. This suggests significant therapeutic potential for treating resistant infections .

作用機序

2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid exerts its effects by binding to GPR120, a receptor activated by long-chain fatty acids. Upon activation, GPR120 initiates a cascade of intracellular signaling pathways, including the inhibition of cyclic AMP production and the activation of the mitogen-activated protein kinase pathway . These signaling events lead to the secretion of incretins, hormones that enhance insulin secretion, and the release of adipokines that promote insulin sensitivity and anti-inflammatory responses . The receptor also mediates the activation of anti-inflammatory mechanisms through the internalization of the beta-arrestin-2 complex and the inhibition of nuclear factor-kappa B .

生物活性

2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid, also known as GPR120 modulator 1, is a compound with significant biological activity, particularly in the modulation of G protein-coupled receptor 120 (GPR120). This receptor plays a crucial role in various physiological processes, including fat metabolism, insulin secretion, and inflammation. Understanding the biological activity of this compound can provide insights into its therapeutic potential for diseases such as type 2 diabetes and neuroinflammatory disorders.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClNO4S. The structure features a thiazole ring, which contributes to its unique reactivity and biological properties. The presence of the methoxy group and a chlorophenyl substituent enhances its pharmacological potential.

GPR120 Modulation : The compound acts as a modulator of GPR120, influencing cellular responses related to metabolic processes. GPR120 dysfunction is associated with several metabolic diseases, making this compound a valuable tool for research into these conditions. Studies indicate that it can induce modulation in cellular models leading to observable changes in disease phenotypes .

Biological Activities

Research has highlighted several biological activities associated with 2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid:

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to 2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid:

- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated that modifications in the thiazole structure significantly influenced their anticancer activity, emphasizing the importance of functional groups attached to the thiazole moiety .

- Inflammation and Metabolism : Research indicated that compounds targeting GPR120 could potentially ameliorate metabolic disorders by enhancing insulin sensitivity and reducing inflammation markers in cellular models .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key analogues, highlighting structural variations, biological targets, and synthesis approaches:

*Estimated via fragment-based methods (e.g., using software like Multiwfn ).

Key Observations

Thiazole vs. Thiazolidinone: The target compound’s thiazole ring (aromatic, planar) contrasts with thiazolidinone (non-aromatic, flexible) in . Thiazoles are common in receptor antagonists (e.g., CCK1R ), while thiazolidinones are associated with PPARγ agonism .

Substituent Effects: 2-Chlorophenyl (Target) vs. Methoxy Linker (Target) vs. Thioether (GW0742): Methoxy improves metabolic stability compared to thioethers, which may oxidize in vivo .

Biological Activity :

- The acetic acid group in the target and GW0742 enables salt bridge formation with basic residues in HDAC or PPAR binding pockets .

- Compound 26 () requires benzyl deprotection for HDAC inhibition, suggesting the target compound may act as a prodrug.

Synthesis Complexity: The target compound’s synthesis likely parallels ’s multi-step approach (ester hydrolysis, coupling), whereas thiazolidinones () involve cyclization reactions.

Physicochemical and Pharmacokinetic Trends

- Solubility : Acetic acid derivatives (Target, GW0742) exhibit higher aqueous solubility than ester precursors (e.g., ’s compound 25).

- Lipophilicity : logP values correlate with aromatic substituents; GW0742 (logP ~4.0) is more lipophilic than the target (logP ~3.5) due to its fluorophenyl group .

- Bioavailability : Thiazole-containing compounds generally show favorable membrane permeability, but bulky substituents (e.g., 2-chlorophenyl) may reduce absorption.

Q & A

Q. Key Considerations :

- Catalysts like p-toluenesulfonic acid or phase-transfer agents improve etherification yields .

- Purification often requires column chromatography or recrystallization (e.g., mp 139.5–140°C for intermediates) .

Advanced Question: How can reaction yields be optimized in multi-step syntheses of this compound?

Q. Methodological Answer :

- Stepwise Monitoring : Use HPLC or TLC to track intermediate formation (e.g., thiazole intermediates in ).

- Catalytic Enhancements : Employ Pd-catalyzed cross-coupling for aryl-ether bonds, reducing side products .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of phenolic intermediates .

Q. Data Comparison :

| Step | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Etherification | p-TsOH | 78 | >97 | |

| Thiazole Formation | None | 65 | >95 |

Basic Question: What spectroscopic techniques confirm the structure of this compound?

Q. Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.0 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

- ¹³C NMR : Carbonyl (δ 170–175 ppm), thiazole C-S (δ 125–130 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 403.05 for C₁₉H₁₅ClNO₄S) .

Q. Key Peaks :

| Technique | Key Signals | Reference |

|---|---|---|

| IR | C=O stretch (1700 cm⁻¹), C-O-C (1250 cm⁻¹) | |

| LC-MS | [M+H]⁺ at m/z 404.06 |

Advanced Question: How do X-ray crystallography and DFT calculations resolve structural ambiguities?

Q. Methodological Answer :

- X-ray Crystallography : Resolves bond angles (e.g., C-S-C in thiazole at 88.5°) and confirms stereochemistry .

- DFT Modeling : Validates electronic properties (e.g., HOMO-LUMO gaps for reactivity predictions) .

Example :

In , single-crystal X-ray analysis (R factor = 0.068) confirmed the thiazolidinone ring conformation and chloro-phenyl orientation.

Basic Question: What biological activities are associated with this compound?

Q. Methodological Answer :

Q. Experimental Design :

- In Vitro Assays : Use microbroth dilution (CLSI guidelines) for antimicrobial testing .

- Molecular Docking : Simulate binding to COX-2 active site (PDB: 5KIR) .

Advanced Question: How do substituent variations impact bioactivity?

Q. Methodological Answer :

Q. Methodological Answer :

- Purity Assessment : Use HPLC (e.g., >97% purity in ) to rule out impurity effects.

- Replication Studies : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Meta-Analysis : Compare data across studies (e.g., vs. 16) to identify outlier methodologies.

Basic Question: What analytical methods quantify this compound in biological matrices?

Q. Methodological Answer :

- HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid, λ = 254 nm .

- LC-MS/MS : MRM transitions (e.g., m/z 404→238 for quantification) .

Q. Validation Parameters :

- Linearity (R² > 0.99), LOD (0.1 µg/mL), recovery (>90%) .

Advanced Question: What strategies improve stability during storage?

Q. Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

- Light Protection : Amber vials reduce photodegradation of thiazole rings .

Q. Stability Data :

| Condition | Degradation (%) | Time | Reference |

|---|---|---|---|

| 25°C, light | 15 | 30 days | |

| -20°C, dark | <2 | 6 months |

Advanced Question: How to design experiments for mechanistic studies of its biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。